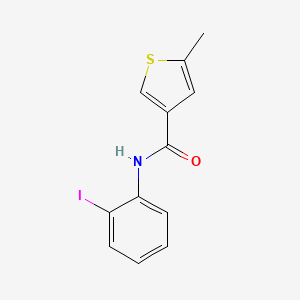![molecular formula C18H13ClN4O B4737341 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4737341.png)
1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole
Overview
Description
1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole, also known as TAK-915, is a novel drug candidate that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of tetrazoles, which have been found to exhibit diverse biological activities, including anticonvulsant, antitumor, and antihypertensive effects.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is not fully understood, but it is believed to act as a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is primarily expressed in the pancreas and plays a role in regulating insulin secretion. However, recent studies have suggested that GPR40 may also play a role in regulating cognitive function and memory. By blocking GPR40, 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole may enhance cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been found to cross the blood-brain barrier and selectively bind to GPR40 in the brain. This binding leads to the inhibition of GPR40 signaling, which may enhance cognitive function and memory. 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has also been found to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters that play a key role in cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is its selectivity for GPR40, which reduces the risk of off-target effects. 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has also been found to have a good safety profile in preclinical studies. However, there are some limitations to using 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole in lab experiments. For example, 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has a relatively short half-life, which may limit its efficacy in vivo. In addition, the synthesis of 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is relatively complex and may be difficult to scale up for large-scale production.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the synthesis method of 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole to improve its yield and purity. Additionally, further studies are needed to understand the exact mechanism of action of 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole and its effects on neurotransmitter systems in the brain. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole in humans.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been found to enhance cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve cognitive flexibility and social interaction in animal models of schizophrenia. In addition, 1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been found to exhibit antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-(naphthalen-2-yloxymethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-15-6-8-16(9-7-15)23-18(20-21-22-23)12-24-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVXAPNHWVIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4737263.png)
![N-benzyl-2-[3-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3,4,5,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B4737266.png)
![2-[(4-chlorobenzyl)thio]-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4737272.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4737282.png)
![2,5-dimethyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B4737289.png)
![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B4737291.png)
![N-(4-bromo-2-chlorophenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4737301.png)

![2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4737306.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B4737310.png)
![ethyl 1-[(1-allyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4737313.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-thiophenecarboxylate](/img/structure/B4737318.png)
![4-bromo-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4737320.png)
![2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4737343.png)